2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a family of compounds that have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have been used in the study of intracellular processes, chemosensors, and the progress of organic materials .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines have a small size based on [5,6]-fused N-heterocyclic systems . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned, with properties such as absorption and emission behaviors being improved by electron-donating groups (EDGs) at position 7 on the fused ring .Scientific Research Applications
Enaminones as Building Blocks for Synthesis
Enaminones have been synthesized as key intermediates for producing substituted pyrazoles with potential antitumor and antimicrobial activities. This exploration includes reactions with active methylene compounds and aliphatic amines to yield various derivatives, demonstrating inhibition effects against human breast cell lines and liver carcinoma comparable to 5-fluorouracil, highlighting their significance in medicinal chemistry research (S. Riyadh, 2011).
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidines derivatives has been synthesized, showcasing anticancer and anti-5-lipoxygenase activities. These compounds, designed through condensation reactions and evaluated for their cytotoxic and enzyme inhibition capabilities, present a structured exploration into their potential use as therapeutic agents against cancer and inflammation (A. Rahmouni et al., 2016).
Fused Heterocycles Incorporating Trifluoromethyl Moiety
The microwave-assisted synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, emphasizes the introduction of the trifluoromethyl group into these compounds. This process highlights the compound's relevance in generating novel chemical entities with potential biological applications (M. Shaaban, 2008).
Positron Emission Tomography (PET) Imaging Agents
18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been developed for tumor imaging with PET, indicating their significant role in diagnostic research. Modifications to improve biological behavior and enhance tumor uptake kinetics suggest these compounds as valuable tools in the non-invasive diagnosis of cancer (Jingli Xu et al., 2012).
Cognitive Impairment Treatment
Research into 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors identifies a clinical candidate for treating cognitive deficits associated with various diseases. This investigation underscores the therapeutic potential of these compounds in addressing central nervous system disorders (Peng Li et al., 2016).
Mechanism of Action
Future Directions
Pyrazolo[1,5-a]pyrimidines have emerged as an attractive alternative due to their small size, efficient synthetic approaches, easy functionalization methodologies, and excellent fluorescence properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Properties
IUPAC Name |
2,6-difluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O/c1-11-8-15-21-9-12(10-23(15)22-11)4-3-7-20-17(24)16-13(18)5-2-6-14(16)19/h2,5-6,8-10H,3-4,7H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGOIYIEWALMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.